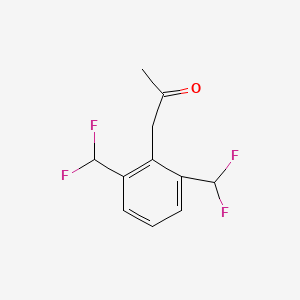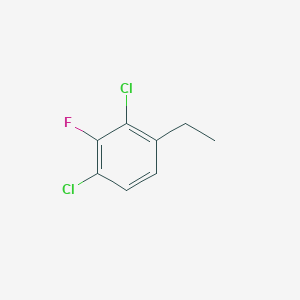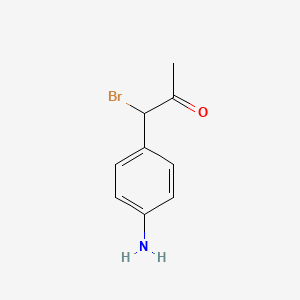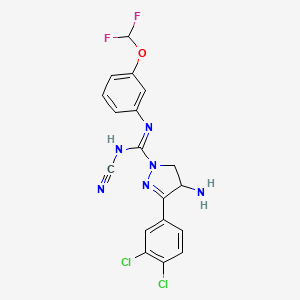![molecular formula C36H35ClN6O6S3 B14048053 4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Varlitinib bis(4-methylbenzenesulfinate) is a highly potent, small-molecule, pan-HER inhibitor targeting HER1, HER2, and HER4. It has demonstrated activity in various cancers, including gastric, biliary tract, and breast cancers . This compound is known for its ability to inhibit the phosphorylation and activation of these receptors, making it a promising candidate for cancer treatment .
Métodos De Preparación
The synthesis of Varlitinib bis(4-methylbenzenesulfinate) involves several steps, including the preparation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Varlitinib bis(4-methylbenzenesulfinate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Varlitinib bis(4-methylbenzenesulfinate) has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of HER receptors. In biology, it is used to investigate the role of HER signaling in cancer progression. In medicine, it is being developed as a therapeutic agent for the treatment of various cancers, including breast, gastric, and biliary tract cancers . In industry, it is used in the development of targeted cancer therapies .
Mecanismo De Acción
The mechanism of action of Varlitinib bis(4-methylbenzenesulfinate) involves the inhibition of the ATP-binding site of EGFR, HER2, and HER4. This inhibition prevents the phosphorylation and activation of these receptors, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound also inhibits multiple proliferation and anti-apoptosis pathways, including AKT, PI3K, and Survivin pathways .
Comparación Con Compuestos Similares
Varlitinib bis(4-methylbenzenesulfinate) is unique in its ability to inhibit multiple HER receptors simultaneously. Similar compounds include other pan-HER inhibitors and specific inhibitors of HER1, HER2, or HER4. Varlitinib bis(4-methylbenzenesulfinate) stands out due to its broad-spectrum activity and potent inhibition of multiple targets .
Propiedades
Fórmula molecular |
C36H35ClN6O6S3 |
|---|---|
Peso molecular |
779.4 g/mol |
Nombre IUPAC |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfinic acid |
InChI |
InChI=1S/C22H19ClN6O2S.2C7H8O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)10(8)9/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9)/t13-;;/m1../s1 |
Clave InChI |
YLSJVURIZHINOH-FFXKMJQXSA-N |
SMILES isomérico |
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)O.CC1=CC=C(C=C1)S(=O)O |
SMILES canónico |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)O.CC1=CC=C(C=C1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



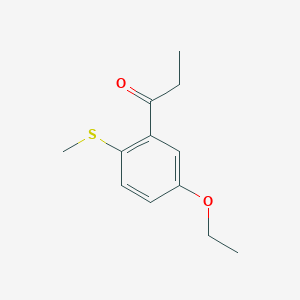
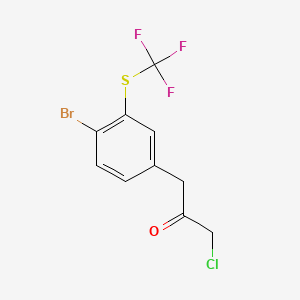
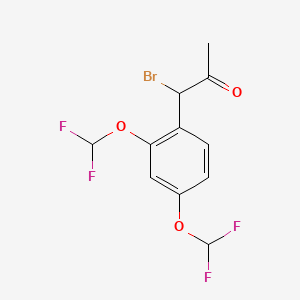
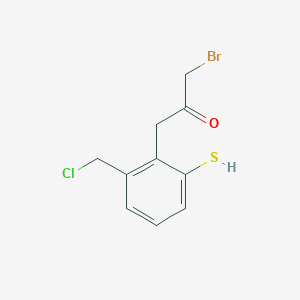
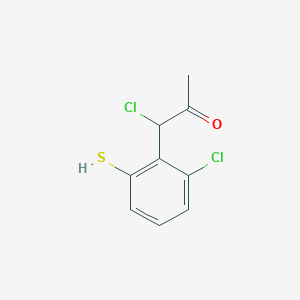
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
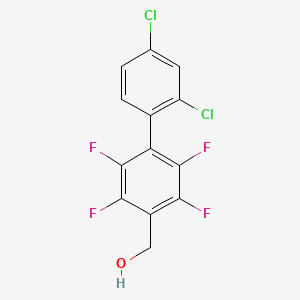
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
